(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
CAS No.:
Cat. No.: VC16166557
Molecular Formula: C16H11BrClN3O
Molecular Weight: 376.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrClN3O |
|---|---|
| Molecular Weight | 376.63 g/mol |
| IUPAC Name | [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C16H11BrClN3O/c17-11-3-7-13(8-4-11)21-16(19)14(9-20-21)15(22)10-1-5-12(18)6-2-10/h1-9H,19H2 |
| Standard InChI Key | QNEWXZKEERRHPC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a (4-chlorophenyl)methanone moiety. The amino group at the 5-position introduces hydrogen-bonding capability, while the halogenated aryl groups contribute to electron-withdrawing effects. Compared to the closely related analog (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone , the substitution of the 1-phenyl group with 4-bromophenyl and the 4-bromophenyl with 4-chlorophenyl alters the molecule's dipole moment and lipophilicity.
Table 1: Comparative Molecular Formulas and Weights
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₁₆H₁₁BrClN₃O | 372.64 (calculated) |
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone | C₁₆H₁₂BrN₃O | 342.19 |
| [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone | C₁₇H₁₄BrN₃O | 356.20 |
| 5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone | C₁₆H₁₁Cl₂N₃O | 332.18 |
The calculated molecular weight of 372.64 g/mol reflects the combined contributions of bromine (79.90 g/mol) and chlorine (35.45 g/mol) substituents.
Spectroscopic Signatures
While experimental NMR and IR data for the target compound are unavailable, its analogs suggest characteristic peaks:
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¹H NMR: Aromatic protons from the 4-bromophenyl (δ 7.5–7.7 ppm) and 4-chlorophenyl (δ 7.4–7.6 ppm) groups, with the pyrazole ring protons appearing as singlets near δ 8.2 ppm .
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¹³C NMR: Carbonyl carbon resonance at ~190 ppm, with quaternary carbons adjacent to halogens showing deshielding effects .
Synthetic Methodology
Retrosynthetic Analysis
The compound can theoretically be synthesized via a three-step process:
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Knorr Pyrazole Synthesis: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.
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Friedel-Crafts Acylation: Introduction of the 4-chlorophenyl methanone group using AlCl₃ as a catalyst.
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Buchwald-Hartwig Amination: Installation of the amino group at the 5-position under palladium catalysis .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65–70% |
| 2 | 4-Chlorobenzoyl chloride, AlCl₃, DCM, 0°C | 55–60% |
| 3 | Pd(OAc)₂, Xantphos, NH₃, dioxane, 100°C | 40–45% |
Physicochemical Properties
Computed Descriptors
Using QSPR models trained on analogs , the following properties are predicted:
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LogP (XLogP3-AA): 4.3 ± 0.2 (indicating high lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1 donor (NH₂), 3 acceptors (two aryl rings, carbonyl)
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Topological Polar Surface Area (TPSA): 67.8 Ų
Solubility and Stability
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